molecular formula C11H14O2 B14763516 4-(Cyclopropylmethoxy)-3-methylphenol

4-(Cyclopropylmethoxy)-3-methylphenol

Cat. No.: B14763516
M. Wt: 178.23 g/mol
InChI Key: IHRYQZDXCIIBOY-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-methylphenol is an organic compound characterized by a cyclopropylmethoxy group attached to a phenol ring with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-3-methylphenol typically involves the alkylation of 3-methylphenol with cyclopropylmethanol. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nitration can produce nitrophenols.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The cyclopropylmethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate biological processes and contribute to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Cyclopropylmethoxy)ethyl]phenol: This compound has a similar structure but with an ethyl linker instead of a methyl group.

    3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound contains additional functional groups, such as difluoromethoxy and carboxylic acid.

Uniqueness

4-(Cyclopropylmethoxy)-3-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-3-methylphenol

InChI

InChI=1S/C11H14O2/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9,12H,2-3,7H2,1H3

InChI Key

IHRYQZDXCIIBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)OCC2CC2

Origin of Product

United States

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